N-cyclohexyl-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-cyclohexyl-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a chemical compound with diverse applications in scientific research.
Preparation Methods
The synthesis of N-cyclohexyl-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions . The specific reaction conditions and reagents used in the synthesis of this compound can vary, but they generally involve the use of palladium catalysts and boron reagents .
Chemical Reactions Analysis
N-cyclohexyl-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-cyclohexyl-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to cellular processes and molecular interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
N-cyclohexyl-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide: This compound has a similar structure but different substituents on the pyridazinyl ring.
2-cyclohexyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide: This compound has a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific substituents and the resulting properties and applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-2-15-8-10-16(11-9-15)18-12-13-20(23-22-18)25-14-19(24)21-17-6-4-3-5-7-17/h8-13,17H,2-7,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMAXFSDARIAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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